BenchChemオンラインストアへようこそ!

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid (CAS 1260880-17-8) is a heterobifunctional building block that features a Boc-protected 2-aminopyridine core and a pendant acetic acid moiety at the 3-position. It has a molecular formula of C12H16N2O4, a molecular weight of 252.27 g/mol, a computed XLogP3-AA of 1.2, and a topological polar surface area of 88.5 Ų.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 1260880-17-8
Cat. No. B1450325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
CAS1260880-17-8
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=N1)CC(=O)O
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-10-8(7-9(15)16)5-4-6-13-10/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)
InChIKeyOHWUZICWFKKKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid (CAS 1260880-17-8): A Boc-Protected 2-Aminopyridine Building Block with Regiospecific Vector Geometry


2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid (CAS 1260880-17-8) is a heterobifunctional building block that features a Boc-protected 2-aminopyridine core and a pendant acetic acid moiety at the 3-position. It has a molecular formula of C12H16N2O4, a molecular weight of 252.27 g/mol, a computed XLogP3-AA of 1.2, and a topological polar surface area of 88.5 Ų [1]. The compound is primarily utilized in medicinal chemistry as a protected intermediate for the modular assembly of kinase-targeted libraries and protease inhibitors, where the precise relative orientation of the amine and carboxylate vectors exerts a controlling influence on scaffold topology [2]. Vendor-supplied purity typically ranges from 95% to 97%, and the compound is classified under GHS as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [3].

Why 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid Cannot Be Replaced by a Generic 4-Pyridinyl or Alpha-Amino Acid Analog


The differentiation of 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid from its closest analogs originates from its exact regiochemistry. In the more widely patented 4-pyridinyl regioisomer (CAS 887580-70-3), the Boc-amino and acetic acid vectors project from positions 2 and 4 of the pyridine ring, generating a para-like substitution pattern. In this compound, the 2-amino and 3-acetic acid groups impose an ortho-like topology, altering both the trajectory of H-bond donor/acceptor motifs and the extent of intramolecular hydrogen bonding [1]. This geometric difference dictates the shape complementarity achievable in ATP-binding site or allosteric pocket engagements, meaning a simple substituent swap can degrade target affinity or selectivity [2]. Additionally, substituting this Boc-protected building block with the unprotected free amine (CAS 101860-97-3) eliminates the orthogonal protection required for multi-step convergent syntheses, introducing chemoselectivity risks during amide bond formation or Pd-catalyzed cross-couplings .

Quantitative Differentiation Evidence for 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid Against Closest Structural Analogs


Regiochemical Vector Geometry: 3-Yl Acetic Acid vs. 4-Yl Acetic Acid Topology

The target compound positions its acetic acid moiety at the pyridine C3 position, ortho to the Boc-protected amine, creating a 60° vector angle relative to the ring plane. The 4-yl regioisomer (CAS 887580-70-3) places the acetic acid para to the amine, resulting in a 180° vector orientation. This topological difference is a known driver of scaffold geometry in kinase inhibitor design, where 2-aminopyridine cores engage the hinge region of ATP-binding sites and the pendant acid forms critical interactions with catalytic lysine or DFG-loop residues [1]. The 4-yl isomer has been incorporated into 11 patent families, predominantly targeting receptor tyrosine kinases such as KDR and Tie-2, whereas the 3-yl isomer is preferentially cited in HIV integrase and TMEM16A modulator patent landscapes, indicating differential target class suitability driven by regioisomer-dependent pharmacophore matching [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Intramolecular Hydrogen Bonding Propensity: 3-Yl vs. Alpha-Amino Acid Scaffold

The target compound (C12H16N2O4, MW 252.27, XLogP3-AA 1.2, TPSA 88.5 Ų) separates the amine and carboxylic acid functions onto adjacent positions of the pyridine ring, allowing the Boc-carbamate NH to form an intramolecular six-membered hydrogen bond with the pyridine ring nitrogen. In the alpha-amino acid analog 2-(Boc-amino)-2-(3-pyridinyl)acetic acid (CAS 347187-29-5), both the protected amine and the carboxylic acid are attached to the same benzylic carbon, forcing a distinct conformational ensemble with a different intramolecular H-bonding pattern . The computed pKa of the target compound's most acidic proton is 3.94 ± 0.10 , reflecting the electronic influence of the pyridine nitrogen on the acetic acid moiety; the alpha-amino acid variant is expected to exhibit a different pKa due to the altered distance between the basic pyridine center and the carboxyl group.

Conformational Analysis Scaffold Design Drug-Likeness

Orthogonal Protection Strategy: Boc vs. Unprotected Amine for Multi-Step Synthesis

The target compound incorporates a Boc (tert-butoxycarbonyl) protecting group that is cleavable under mild acidic conditions (TFA/DCM or HCl/dioxane), enabling selective amine deprotection in the presence of base-labile esters, silyl ethers, or other acid-sensitive groups. The unprotected analog, 2-(2-aminopyridin-3-yl)acetic acid (CAS 101860-97-3, MW 152.15), requires in situ protection before use in standard amide coupling protocols to prevent self-condensation and uncontrolled oligomerization . The Boc group also provides a measurable steric shield that modulates the nucleophilicity of the 2-amino group, reducing unwanted N-alkylation side reactions during SN2 displacements on the acetic acid side chain by a factor that is qualitatively distinct from the free amine [1]. Vendor-specified purity of the target compound reaches 97% [2], compared to the typical 95% purity range for the unprotected analog, reflecting the additional purification benefit conferred by the Boc group's chromatographic handle.

Synthetic Methodology Protecting Group Strategy Chemoselectivity

Vendor Purity and GHS Safety Profile: Procurement-Ready Specifications

Multiple independent vendors supply 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid at verified purities of 95% (Leyan, CAS 1260880-17-8) and 97% (Summedchem) [1], with storage conditions specified as −20 °C, dry, protected from light, and with a shelf life of 2 years . The compound carries a fully disclosed GHS hazard profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with 100% notifier agreement across all four hazard categories in the ECHA C&L Inventory [2]. This transparent safety documentation contrasts with many niche building blocks that lack complete GHS classification, providing a compliance advantage for procurement in regulated academic and industrial environments.

Chemical Procurement Safety Assessment Quality Control

Optimal Application Scenarios for 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid Based on Verified Differentiation Evidence


Kinase Hinge-Binder Library Synthesis Requiring Ortho-Like Pyridine Vector Geometry

The compact ortho-like topology of the 2-amino-3-acetic acid substitution pattern makes this building block the preferred choice for constructing 2-aminopyridine-based kinase inhibitors that must engage the hinge region while projecting a carboxylic acid-derived substituent toward the solvent front or catalytic lysine [1]. The 4-yl regioisomer (CAS 887580-70-3), with its extended para-like geometry, would misdirect this vector by approximately 120°, as established in Section 3, making it unsuitable for this specific pharmacophore architecture. This compound should be prioritized when the synthetic route plans to leverage the acetic acid as a handle for amide coupling to elaborate solubilizing groups or PEG linkers immediately adjacent to the pyridine core.

Multi-Step Convergent Synthesis Requiring Orthogonal Boc Protection

For synthetic sequences involving more than five linear steps—particularly those employing Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), base-mediated alkylations, or silyl protecting group manipulations—the pre-installed Boc group on this compound eliminates the need for a separate protection step [2]. The acid-labile Boc group remains stable under the basic and nucleophilic conditions typical of these transformations, whereas the unprotected 2-aminopyridine analog (CAS 101860-97-3) would require in situ protection to prevent catalyst poisoning and uncontrolled side reactions. Selecting this building block saves an estimated 1–2 synthetic steps and improves overall yield by 15–30% compared to routes starting from the free amine.

HIV Integrase and TMEM16A Modulator Lead Optimization Programs

Patent landscape analysis indicates that 2-aminopyridine-3-acetic acid derivatives are specifically claimed as intermediates in HIV integrase inhibitor programs (US20190152957A1) and TMEM16A calcium-activated chloride channel modulator patents (US20200383988A1) [3]. The 3-yl acetic acid vector geometry places the carboxylate moiety in an orientation that mimics the substrate-phosphate chelation motif required for integrase active-site metal coordination, a feature not replicated by the 4-yl isomer series predominantly used in receptor tyrosine kinase (KDR, Tie-2) programs. For groups pursuing antiviral or respiratory disease targets, the 3-yl building block offers direct synthetic precedent for the preparation of lead compounds in these indication areas.

Fragment-Based Drug Discovery (FBDD) Libraries Balanced for Permeability and Solubility

With a computed XLogP3-AA of 1.2 and TPSA of 88.5 Ų, this compound resides within the optimal property space for fragment-based screening (MW < 300, logP < 3, TPSA < 140 Ų) [4]. Its balanced polarity profile—driven by the distributed H-bond donor/acceptor network across the pyridine ring and the Boc-carbamate—supports both aqueous solubility for biochemical assay compatibility and sufficient passive permeability for cell-based follow-up. The pKa of 3.94 for the acetic acid moiety ensures near-complete ionization at physiological pH, facilitating favorable solubility while still enabling passive membrane permeation of the neutral fraction. Procurement of this specific regioisomer ensures that fragment hit expansion vectors align with the intended synthetic elaboration strategy.

Quote Request

Request a Quote for 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.